N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-4-methyl-2-phenylthiazole-5-carboxamide
Description
N-(3-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-4-methyl-2-phenylthiazole-5-carboxamide is a heterocyclic compound featuring a pyridazinone core substituted with a furan ring, connected via a propyl chain to a 4-methyl-2-phenylthiazole-5-carboxamide group. The pyridazinone and thiazole moieties are pharmacologically significant, often associated with anti-inflammatory, antimicrobial, or enzyme-inhibitory activities.
Properties
IUPAC Name |
N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-15-20(30-22(24-15)16-7-3-2-4-8-16)21(28)23-12-6-13-26-19(27)11-10-17(25-26)18-9-5-14-29-18/h2-5,7-11,14H,6,12-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGXSZWNMQFGEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-4-methyl-2-phenylthiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and the mechanisms underlying its activity, supported by diverse research findings.
Molecular Formula : C19H20N4O3S
Molecular Weight : 372.45 g/mol
Structure : The compound contains a thiazole ring, a furan moiety, and a pyridazine structure, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole and pyridazine rings, followed by the introduction of the furan group. The synthetic pathway often requires careful optimization to ensure high yield and purity.
Antimicrobial Activity
Research has indicated that derivatives of thiazole and pyridazine exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| C4 | 32 | E. faecalis |
| C8 | 2 | S. saprophyticus |
The minimum inhibitory concentration (MIC) values suggest that while some derivatives exhibit modest activity, others show significant potential for development as antimicrobial agents.
Anti-Biofilm Activity
Studies have demonstrated that certain thiazole derivatives can inhibit biofilm formation in pathogenic bacteria. This is crucial as biofilms contribute to chronic infections and resistance to antibiotics. For example, compounds have been shown to disrupt biofilm formation in Staphylococcus aureus .
Enzyme Inhibition
This compound has been evaluated for its potential as an acetylcholinesterase inhibitor. Compounds with similar structures have demonstrated promising inhibitory activity against this enzyme, which is vital in treating neurodegenerative disorders like Alzheimer's disease .
Case Studies
- Antimicrobial Evaluation : A study assessed various thiazole derivatives for their antibacterial properties using both qualitative and quantitative assays. Results indicated that certain derivatives had MIC values comparable to standard antibiotics against E. faecalis and S. aureus .
- Inhibition of Biofilm Formation : Another research focused on the anti-biofilm properties of thiazoles, revealing that specific derivatives significantly reduced biofilm mass in S. aureus, suggesting their potential use in preventing device-related infections .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Functional Groups
Discussion :
- The target compound’s pyridazinone-thiazole scaffold shares similarities with thiazolidine derivatives (e.g., compound 5a in ), which exhibit antimicrobial activity due to nitroindazole and carbonyl groups. However, the absence of a nitro group in the target compound may reduce cytotoxicity .
- Compared to sulfonylureas in , the target compound lacks the sulfonamide group but retains hydrogen-bonding motifs (furan oxygen, pyridazinone carbonyl) critical for protein binding .
Discussion :
- The target compound’s synthesis likely involves coupling a pyridazinone intermediate with a thiazole carboxamide, similar to the propyl-linked nitroindazole derivatives in . Yields (~60–70%) and melting points (160–180°C) are expected to align with these analogs .
- IR spectra of the target compound would show characteristic C=O stretches (pyridazinone and carboxamide) near 1660–1740 cm⁻¹, comparable to compound 5a .
Discussion :
- The furan and pyridazinone groups in the target compound may confer NLRP3 inflammasome inhibition, but its potency is likely lower than sulfonylureas () due to the absence of sulfonamide interactions .
- Unlike nitroindazole derivatives (), the target compound’s thiazole group may enhance metabolic stability, reducing rapid clearance in vivo.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
